Atrial natriuretic peptide (1-29), chicken
Overview
Description
Atrial natriuretic peptide (ANP) is a hormone that is produced by the heart and plays a crucial role in the regulation of blood pressure and fluid balance in the body. ANP is a 28-amino acid peptide that is synthesized and secreted by the atrial myocardium in response to increased blood volume and pressure. In recent years, there has been a growing interest in the use of ANP (1-29), chicken, a synthetic form of ANP, in scientific research.
Mechanism of Action
Atrial natriuretic peptide (1-29), chicken (1-29), chicken, acts by binding to and activating the natriuretic peptide receptor A (NPR-A) on the surface of target cells. This leads to the activation of a signaling cascade that results in the production of cyclic guanosine monophosphate (cGMP). cGMP then acts to promote vasodilation, increase renal blood flow, and promote natriuresis (the excretion of sodium in the urine).
Biochemical and Physiological Effects:
This compound (1-29), chicken, has a number of biochemical and physiological effects. It promotes vasodilation, which leads to a decrease in blood pressure. This compound (1-29), chicken, also increases renal blood flow, which promotes the excretion of sodium and water in the urine. This leads to a decrease in blood volume and a decrease in blood pressure. This compound (1-29), chicken, also has a direct effect on the heart, leading to a decrease in heart rate and contractility.
Advantages and Limitations for Lab Experiments
Atrial natriuretic peptide (1-29), chicken (1-29), chicken, has a number of advantages for use in lab experiments. It is a synthetic peptide, which means that it is readily available and can be easily synthesized in large quantities. This compound (1-29), chicken, is also highly specific for the NPR-A receptor, which means that it has minimal off-target effects. However, this compound (1-29), chicken, also has some limitations. It has a short half-life, which means that it must be administered frequently in order to maintain its effects. It also has poor oral bioavailability, which means that it must be administered via injection.
Future Directions
There are a number of future directions for research on Atrial natriuretic peptide (1-29), chicken (1-29), chicken. One area of interest is the development of new drugs that target the NPR-A receptor. These drugs could be used to treat hypertension and heart failure. Another area of interest is the development of new methods for administering this compound (1-29), chicken, such as sustained-release formulations. Finally, there is interest in using this compound (1-29), chicken, as a tool for studying the physiological effects of this compound and the NPR-A receptor.
Synthesis Methods
Atrial natriuretic peptide (1-29), chicken (1-29), chicken, is synthesized using solid-phase peptide synthesis. The peptide is assembled one amino acid at a time on a resin support using standard Fmoc chemistry. After the peptide chain is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Atrial natriuretic peptide (1-29), chicken (1-29), chicken, has a wide range of applications in scientific research. It is commonly used in studies of cardiovascular physiology, renal function, and fluid balance. This compound (1-29), chicken, is also used in studies of peptide-receptor interactions and in the development of new drugs for the treatment of hypertension and heart failure.
Properties
IUPAC Name |
4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[(4R)-52-[[2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40,43-tris(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-19-(2-methylpropyl)-10-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C124H211N47O40S5/c1-10-61(5)95-117(208)149-53-90(181)153-82(57-175)114(205)162-73(42-60(3)4)110(201)168-79(54-172)101(192)147-49-88(179)151-71(31-40-213-8)98(189)144-51-91(182)155-84(116(207)164-75(44-85(127)176)100(191)146-50-89(180)152-81(56-174)113(204)161-67(26-18-35-140-121(131)132)104(195)157-66(24-15-16-33-125)106(197)167-78(119(210)211)45-86(128)177)59-216-215-58-83(154-92(183)52-148-102(193)80(55-173)169-112(203)76(46-93(184)185)165-105(196)68(27-19-36-141-122(133)134)158-107(198)72(32-41-214-9)156-97(188)64(126)30-39-212-7)115(206)163-74(43-63-22-13-12-14-23-63)99(190)145-48-87(178)150-65(25-17-34-139-120(129)130)103(194)159-69(28-20-37-142-123(135)136)109(200)171-96(62(6)11-2)118(209)166-77(47-94(186)187)111(202)160-70(108(199)170-95)29-21-38-143-124(137)138/h12-14,22-23,60-62,64-84,95-96,172-175H,10-11,15-21,24-59,125-126H2,1-9H3,(H2,127,176)(H2,128,177)(H,144,189)(H,145,190)(H,146,191)(H,147,192)(H,148,193)(H,149,208)(H,150,178)(H,151,179)(H,152,180)(H,153,181)(H,154,183)(H,155,182)(H,156,188)(H,157,195)(H,158,198)(H,159,194)(H,160,202)(H,161,204)(H,162,205)(H,163,206)(H,164,207)(H,165,196)(H,166,209)(H,167,197)(H,168,201)(H,169,203)(H,170,199)(H,171,200)(H,184,185)(H,186,187)(H,210,211)(H4,129,130,139)(H4,131,132,140)(H4,133,134,141)(H4,135,136,142)(H4,137,138,143)/t61-,62-,64-,65?,66?,67?,68-,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,83?,84-,95?,96?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUXNYKYYZMSHC-ZXPJALNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCSC)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)CCSC)CO)CC(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N[C@@H](CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)[C@H](CCSC)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)CCSC)CO)CC(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C124H211N47O40S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856166 | |
Record name | PUBCHEM_71581471 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3160.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118691-45-5 | |
Record name | PUBCHEM_71581471 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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